molecular formula C9H14O2 B2911019 6-Oxaspiro[4.5]decan-10-one CAS No. 116982-91-3

6-Oxaspiro[4.5]decan-10-one

Cat. No.: B2911019
CAS No.: 116982-91-3
M. Wt: 154.209
InChI Key: CFIXRXHXOIJBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[4.5]decan-10-one is a chemical compound with the linear formula C9H14O2 . It is used as an intermediate in the preparation of Oliceridine Fumarate .


Synthesis Analysis

A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2 . The molecular weight is 154.21 .


Chemical Reactions Analysis

The synthesis of this compound involves a Prins/pinacol cascade process . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Oxaspiro[4.5]decan-10-one and its derivatives are often synthesized through oxidative cyclization of olefinic precursors. For instance, the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and its derivatives has been described, utilizing D,L-pipecolic acid derivatives. The process involves exploring the stereoselectivity in the intramolecular cyclization process (Martin‐Lopez & Bermejo, 1998).
  • Another study highlighted the synthesis of oxaspiro[m.n] skeletons, including 6-oxaspiro[4.5]decane, using a Nicholas reaction. This involved treatment of alkyne–Co2(CO)6 complexes with SnCl4 at 0°C, leading to tandem ring-closure reactions (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Applications in Food Chemistry

  • A compound closely related to this compound, 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, was identified as a precursor of 8,9-Dehydrotheaspirone in white-fleshed nectarines. This discovery is significant for understanding the chemical composition and potential flavoring compounds in food products (Knapp, Weigand, Gloser, & Winterhalter, 1997).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of a derivative of this compound, specifically 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, was analyzed. The structure exhibits a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, providing insights into the conformation and arrangement of such spiro compounds (Wang et al., 2011).

Synthetic Approaches to Spiroaminals

  • The 1-oxa-6-azaspiro[4.5]decane ring system, a structural unit related to this compound, is a core component of natural or synthetic products with significant biological activities. Various strategies have been developed for the synthesis of these spiroaminals, indicating the compound's importance in producing biologically active molecules (Sinibaldi & Canet, 2008).

Safety and Hazards

The safety information for 6-Oxaspiro[4.5]decan-10-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

One proposed strategy for future research is to take advantage of biased agonism, in which distinct downstream pathways can be activated by different molecules working through the exact same receptor . This provides an outlook for future research directions and describes possible research applications .

Properties

IUPAC Name

6-oxaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXRXHXOIJBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.